Indolizine-2-carboxylic acid

Overview

Description

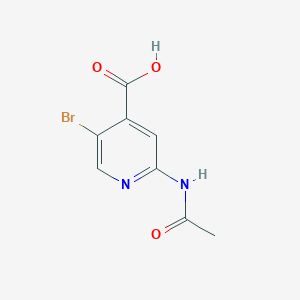

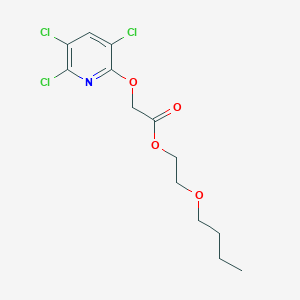

Indolizine-2-carboxylic acid is a nitrogen-containing heterocycle . It has a molecular weight of 161.16 . It is used to prepare acylaminophenyloxazoles as inosine monophosphate dehydrogenase inhibitors and to synthesize indolizine-2-carboxamides as potential HIV-1 protease inhibitors .

Synthesis Analysis

Indolizine-2-carboxylic acid can be synthesized using radical-induced synthetic approaches . These approaches are gaining attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis

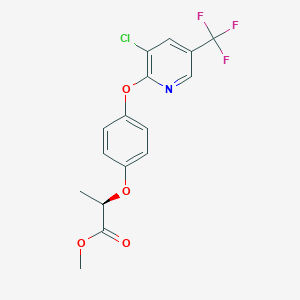

The molecular structure of Indolizine-2-carboxylic acid is represented by the formula C9H7NO2 .Chemical Reactions Analysis

Indolizine-2-carboxylic acid can react with primary and secondary amines in the presence of 1,1′-carbonyldiimidazole to provide convenient and efficient access to the corresponding secondary and tertiary amides .Physical And Chemical Properties Analysis

Indolizine-2-carboxylic acid is a solid at room temperature . Its absorption and fluorescence characteristics are pH-dependent .Scientific Research Applications

Antiviral Activity

Indolizine-2-carboxylic acid has shown promise as an antiviral agent. Recent studies have investigated its potential to inhibit viral replication by targeting essential viral enzymes. For instance, binding mode analysis of a derivative demonstrated effective interaction with viral DNA, making it a promising scaffold for integrase inhibitors .

Fluorescent Probes and Imaging Agents

Indolizine derivatives exhibit excellent fluorescence properties. Researchers have explored their use as organic fluorescent molecules for biological and material applications. These compounds can serve as fluorescent probes for cellular imaging, drug delivery, and monitoring biological processes .

Anti-Inflammatory Properties

Indolizine-2-carboxylic acid derivatives have been investigated for their anti-inflammatory effects. These compounds may modulate immune responses and reduce inflammation, making them potential candidates for treating inflammatory diseases .

Cancer Therapy

Indolizine-based molecules have attracted attention in cancer research. Their unique structural features allow for targeted drug delivery and selective cytotoxicity against cancer cells. Researchers are exploring their potential as chemotherapeutic agents .

Mechanism of Action

Target of Action

Indolizine-2-carboxylic acid is a nitrogen-containing heterocycle . The respiratory system is suggested as a potential target organ .

Mode of Action

Indolizine derivatives are known to interact with various biological targets, leading to diverse biological activities . For instance, some indolizine derivatives have shown significant activity against human cancer cells .

Biochemical Pathways

Indolizine and its derivatives are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Indolizine derivatives have been screened for different biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities .

Action Environment

It’s known that the compound is stable at room temperature .

Safety and Hazards

Future Directions

There have been many recent advances in the synthesis of indolizine and its derivatives . Researchers are developing novel approaches for the synthesis of indolizine and its derivatives . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name |

indolizine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJHENXHFPTGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344214 | |

| Record name | indolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolizine-2-carboxylic acid | |

CAS RN |

3189-48-8 | |

| Record name | indolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | indolizine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural modifications have been explored for indolizine-2-carboxylic acid and how do they impact biological activity?

A1: Researchers have extensively investigated the Structure-Activity Relationship (SAR) of indolizine-2-carboxylic acid derivatives. A key focus has been on modifying the carboxylic acid moiety. For instance, synthesizing N'-substituted hydrazides of indolizine-2-carboxylic acid resulted in compounds with enhanced antimonoamine oxidase activity compared to iproniazid []. Further studies explored indolizine-2-carboxamides, synthesized by coupling indolizine-2-carboxylic acids with various amines and amino acid derivatives [, ]. These carboxamides demonstrated potential as HIV-1 protease inhibitors, highlighting the impact of structural modification on biological activity [].

Q2: What synthetic routes are commonly employed to access indolizine-2-carboxylic acid and its derivatives?

A2: One effective method utilizes the Morita–Baylis–Hillman reaction. This approach involves a time-controlled cyclization of a Morita–Baylis–Hillman adduct to selectively produce indolizine-2-carboxylic acid methyl esters, which can be further derivatized []. Another method involves using propylphosphonic acid anhydride as a coupling agent to facilitate the synthesis of indolizine-2-carboxamido derivatives from indolizine-2-carboxylic acid []. This method allows for the incorporation of various amino and hydrazino compounds with potential medicinal applications [].

Q3: Have any specific indolizine-2-carboxylic acid derivatives shown particular promise in biological studies?

A3: While research is ongoing, the synthesis of 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydro-indolizine-2-carboxylic acid methyl ester stands out []. This compound serves as a key intermediate in the total synthesis of camptothecins, a class of potent anti-cancer agents []. The development of an improved synthesis for this derivative highlights its significance in medicinal chemistry [].

Q4: Beyond biological activity, have any other properties of indolizine-2-carboxylic acid derivatives been studied?

A4: Yes, researchers have investigated the dynamic behavior of indolizine-2-carboxamides using NMR spectroscopy []. Specifically, variable-temperature 1H and 13C NMR experiments were conducted to determine the rotational barriers around the N–CO bond in symmetrically substituted tertiary amides []. These studies provide valuable insights into the conformational properties of these compounds, which can be relevant for understanding their interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)

![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)